Bromoacetylcholamine

Description

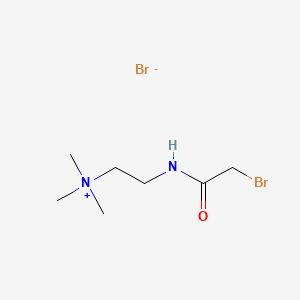

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76986-85-1 |

|---|---|

Molecular Formula |

C7H16Br2N2O |

Molecular Weight |

304.02 g/mol |

IUPAC Name |

2-[(2-bromoacetyl)amino]ethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C7H15BrN2O.BrH/c1-10(2,3)5-4-9-7(11)6-8;/h4-6H2,1-3H3;1H |

InChI Key |

PMWDVHBYZSEYBC-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCNC(=O)CBr.[Br-] |

Canonical SMILES |

C[N+](C)(C)CCNC(=O)CBr.[Br-] |

Synonyms |

BACBR bromoacetylcholamine bromoacetylcholamine bromide |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Academic Research

Academic Methodologies for the Synthesis of Bromoacetylcholamine

The synthesis of this compound, more commonly known in literature as Bromoacetylcholine, is typically achieved through the esterification of a choline (B1196258) salt with a bromoacetylating agent. A common and direct method involves the reaction of choline bromide with bromoacetyl bromide.

The reaction proceeds by the nucleophilic attack of the hydroxyl group of choline on the carbonyl carbon of bromoacetyl bromide. This process forms the ester linkage characteristic of this compound. The resulting product is typically purified by recrystallization, often from a solvent such as hot isopropanol, to yield the crystalline this compound bromide salt. This straightforward synthesis makes the compound readily accessible for various research applications, including its use as an inhibitor of choline acetyltransferase. acs.orgnih.gov

Preparation of Isotopically Labeled this compound Derivatives for Spectroscopic and Tracing Studies

Isotopic labeling is an indispensable technique in biomedical research, allowing for the tracking and quantification of molecules in biological systems and the elucidation of molecular structures and dynamics. nih.govnih.gov this compound can be labeled with isotopes such as tritium (B154650) (³H) or deuterium (B1214612) (²H) to facilitate these advanced studies.

| Derivative Name | Isotope | Precursor | Primary Application |

| Tritiated this compound ([³H]-BAC) | ³H | [³H]choline | Radioligand binding assays, autoradiography |

| Deuterated this compound (N+(CD₃)₃-BAC) | ²H | N+(CD₃)₃ choline bromide | Nuclear Magnetic Resonance (NMR) studies |

The synthesis of tritiated this compound ([³H]-BAC) is designed for studies requiring high sensitivity, such as receptor binding assays and metabolic pathway analysis. nih.gov The most direct synthetic route involves using a tritiated precursor. The synthesis of radioactive acetylcholine (B1216132) has been demonstrated using [³H]choline, and a similar principle applies to [³H]-BAC. nih.gov

The process begins with commercially available [³H]choline. This radiolabeled precursor is then reacted with bromoacetyl bromide under conditions analogous to the synthesis of the unlabeled compound. The incorporation of tritium allows the final product to be detected and quantified at very low concentrations using techniques like liquid scintillation counting. nih.gov Various tritiation techniques, such as catalytic reduction with tritium gas or the use of tritiated water, are available for preparing the necessary precursors. pharmaron.com

Deuterium labeling is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy, as it simplifies complex proton (¹H) NMR spectra and allows for the study of molecular dynamics and orientation. nih.gov The synthesis of N+(CD₃)₃-BAC bromide has been specifically developed for such applications. pnas.org

This derivative is synthesized by reacting N,N,N-tri(methyl-d₃)-choline bromide (N+(CD₃)₃ choline bromide) with bromoacetyl bromide. pnas.org The resulting deuterated compound, N+(CD₃)₃-BAC, has been instrumental in deuterium NMR studies to investigate the motion and orientation of the ligand when bound to the nicotinic acetylcholine receptor. pnas.org These studies provide detailed insights into the ligand-receptor interaction at a molecular level, revealing the dynamics of the quaternary ammonium (B1175870) group within the binding site. pnas.org

Chemical Modifications of this compound for Specialized Research Applications

Modifying the this compound structure allows for the creation of sophisticated molecular probes for a range of specialized applications, including target identification and cellular imaging.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map ligand-binding sites within proteins. wikipedia.org A photoaffinity probe based on this compound would be designed to bind reversibly to its target, such as the nicotinic acetylcholine receptor, and then form a permanent, covalent bond upon activation by light. mdpi.comnih.gov

The development of such a probe involves incorporating a photoreactive functional group into the this compound structure. Common photoreactive moieties include benzophenones, aryl azides, and diazirines. enamine.net The synthesis strategy would involve modifying either the choline or bromoacetyl precursor to include one of these groups. The ideal probe retains high affinity for its target in the dark and, upon photoirradiation, generates a highly reactive species that cross-links with nearby amino acid residues, enabling subsequent identification of the binding site. mdpi.comnih.gov

| Photoreactive Group | Reactive Intermediate | Activation Wavelength |

| Benzophenone | Triplet Ketone | ~350-360 nm |

| Aryl Azide | Singlet/Triplet Nitrene | ~254-300 nm |

| Diazirine | Carbene | ~350-380 nm |

Fluorescent conjugates are essential tools for visualizing the distribution and dynamics of molecules in biological systems, including cells and tissues. nih.gov A fluorescent this compound conjugate would enable the direct visualization of its binding targets, primarily nicotinic acetylcholine receptors.

The generation of such a conjugate involves covalently attaching a fluorophore to the this compound molecule. This can be achieved through various bioconjugation techniques. nih.gov For instance, a choline precursor could be modified with a linker suitable for reaction with an amine-reactive or thiol-reactive fluorescent dye. A wide array of fluorescent dyes, such as fluorescein (B123965) (FITC), rhodamine derivatives (TRITC), and modern high-performance dyes (e.g., CF® Dyes), are available for such conjugation, offering a range of spectral properties for different imaging applications. biotium.combiotium.com The resulting fluorescent conjugate allows for the localization and tracking of receptors using fluorescence microscopy. nih.gov

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Color |

| Fluorescein (FITC) | ~494 | ~518 | Green |

| Tetramethylrhodamine (TRITC) | ~557 | ~576 | Red-Orange |

| CF®488A | 490 | 515 | Green |

| CF®594 | 593 | 614 | Red |

| CF®640R | 642 | 662 | Far-Red |

Molecular Mechanisms of Interaction with Cholinergic Receptors

Irreversible Binding and Covalent Modification

Bromoacetylcholamine functions as an alkylating agent, capable of forming stable, covalent adducts with its receptor targets. This irreversible binding mechanism distinguishes it from many reversible ligands.

The bromoacetyl group (-COCH₂Br) is the key functional moiety responsible for the irreversible binding of this compound. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon atom electrophilic and susceptible to nucleophilic attack thermofisher.com. This electrophilic center readily reacts with nucleophilic residues present in the binding sites of cholinergic receptors, forming a stable covalent bond through an SN2-type reaction thermofisher.comnih.gov. This process results in the formation of a thioether linkage if the target is a cysteine residue, or similar covalent linkages with other nucleophilic amino acid side chains thermofisher.comnih.gov. This covalent modification permanently alters the receptor's structure or function, leading to irreversible inhibition or agonism, depending on the specific interaction annualreviews.orgnih.gov.

Studies involving similar bromoacetyl compounds, such as bromoacetylcholine, have indicated that dithiothreitol (B142953) (DTT) can be present during or facilitate irreversible alkylation of acetylcholine (B1216132) receptors annualreviews.orgnih.gov. While DTT is typically known for reducing disulfide bonds, its presence in conjunction with bromoacetylcholine has been observed to lead to irreversible binding annualreviews.orgnih.gov. The precise role of DTT in this context is not fully elucidated by the provided information but suggests it may help maintain the receptor in a conformation amenable to alkylation or stabilize the covalent adduct. It is important to note that reducing agents like DTT are generally avoided with other thiol-reactive groups like maleimides due to potential competition thermofisher.com.

The nucleophilic nature of certain amino acid side chains makes them primary targets for alkylating agents like this compound. Based on the known reactivity of haloacetyl groups and broader alkylating agents, the most likely targets within receptor binding sites include:

Cysteine (Cys): The sulfhydryl (-SH) group of cysteine is highly nucleophilic and readily reacts with haloacetyl compounds to form stable thioether bonds thermofisher.comnih.govfrontiersin.org.

Histidine (His): The imidazole (B134444) ring of histidine can act as a nucleophile, particularly in its unprotonated form, and can react with haloacetyl groups thermofisher.comfrontiersin.org.

Lysine (B10760008) (Lys): The ε-amino group of lysine can also be targeted, especially under more alkaline conditions thermofisher.comfrontiersin.org.

Other residues: While less common, other nucleophilic residues like tyrosine (Tyr), aspartate (Asp), glutamate (B1630785) (Glu), and serine (Ser) have also been shown to react with some alkylating agents under specific conditions thermofisher.comfrontiersin.org.

The specific amino acid residues targeted by this compound on cholinergic receptors would determine the nature and permanence of the functional alteration.

Ligand-Receptor Binding Dynamics

Ligand-receptor interactions are characterized by association rate constants () and dissociation rate constants () excelleratebio.comnih.govbmglabtech.com. The describes how quickly a ligand binds to a receptor, while the indicates how quickly the ligand detaches excelleratebio.comnih.govbmglabtech.com. A slow dissociation rate () is particularly significant as it leads to prolonged receptor occupancy, often referred to as long residence time (RT) excelleratebio.comnih.gov. Ligands with slow dissociation rates can exhibit sustained effects and may lead to an insurmountable mode of action, where increasing concentrations of an agonist cannot fully overcome the antagonist's effect excelleratebio.comnih.gov. While specific kinetic values for this compound are not detailed in the provided search results, its covalent nature implies a very slow, effectively negligible, dissociation rate after the initial covalent bond formation.

Equilibrium binding characteristics are typically described by the equilibrium dissociation constant (), which represents the concentration of ligand required to occupy 50% of the receptor sites at equilibrium excelleratebio.combmglabtech.comumich.edu. A lower value signifies higher affinity, meaning less ligand is needed to achieve significant binding excelleratebio.combmglabtech.com. For the related compound bromoacetylcholine, reversible binding to membrane-bound acetylcholine receptors was reported with an apparent of approximately 16 ± 1 nM nih.gov. This indicates a high affinity for the receptor in its reversible binding state. The subsequent covalent modification effectively locks the ligand to the receptor, leading to a permanent state rather than an equilibrium dissociation.

Compound List

this compound

Bromoacetylcholine

Acetylcholine (ACh)

Dithiothreitol (DTT)

Cysteine

Histidine

Lysine

Influence of Receptor Conformational States on this compound Interaction

G protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors (mAChRs), and ligand-gated ion channels, such as nicotinic acetylcholine receptors (nAChRs), exist in multiple conformational states. These states typically include a resting (inactive) state, an activated state, and desensitized states, which influence receptor function and ligand binding nih.govbiorxiv.orgbiorxiv.orgnih.govarxiv.orgnih.govnih.gov. The transition between these states is a dynamic process often triggered by ligand binding. For instance, agonist binding can induce conformational changes within the transmembrane helix bundle of GPCRs, propagating to the intracellular surface to facilitate G protein coupling nih.govbiorxiv.orgnih.gov. Similarly, nAChRs undergo conformational transitions between resting, open, and desensitized states upon ligand binding, affecting channel gating and ion flux nih.govnih.govnih.gov.

While these general mechanisms of receptor conformational changes are well-established for cholinergic receptors, specific research detailing how this compound interacts with or influences these distinct receptor conformational states (resting, activated, or desensitized) was not identified in the provided search results.

Receptor Subtype Selectivity and Allosteric Modulation

Cholinergic signaling relies on two primary families of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) wikipedia.orgwikipedia.orgmdpi.com. These receptor families exhibit diverse subtypes, each with distinct pharmacological profiles and physiological roles.

Probing Muscarinic Acetylcholine Receptor Subtypes (e.g., M1, M4)

Muscarinic acetylcholine receptors (mAChRs) comprise five subtypes: M1, M2, M3, M4, and M5 wikipedia.orgmdpi.commdpi.com. These subtypes are coupled to different G proteins, leading to distinct intracellular signaling pathways. For example, M1, M3, and M5 receptors typically activate phospholipase C via Gq/11 proteins, leading to calcium mobilization, while M2 and M4 receptors inhibit adenylyl cyclase via Gi/o proteins mdpi.commdpi.com. M1 receptors are notably involved in cognitive processes, learning, and memory mdpi.cominnoprot.commdpi.comnovusbio.comuniprot.orgnih.gov, while M4 receptors are implicated in regulating neurotransmitter release and are targets for neurological disorders mdpi.commdpi.commdpi.cominnoprot.comnih.gov.

The provided literature does not include studies that specifically probe this compound's interactions with M1 or M4 muscarinic acetylcholine receptor subtypes.

Studies on Allosteric Effects Induced by this compound Binding

Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric (agonist) binding site, thereby altering the receptor's response to the orthosteric ligand biorxiv.orgmdpi.comnumberanalytics.comnih.govnih.govnih.govnih.gov. Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity or efficacy of the endogenous ligand biorxiv.orgmdpi.comnumberanalytics.comnih.govnih.govnih.govnih.gov. This mechanism offers potential for greater subtype selectivity and a more physiological modulation of receptor activity compared to orthosteric ligands biorxiv.orgnih.govmdpi.comnih.govnih.govwjgnet.com. Both nAChRs and mAChRs are known targets for allosteric modulators, with research exploring their therapeutic potential in various neurological and psychiatric conditions biorxiv.orgnih.govmdpi.comnih.govmdpi.commdpi.comnih.govnih.govnih.govwjgnet.com.

However, the search results did not identify any studies that investigated allosteric effects induced by this compound binding to cholinergic receptors.

Structural and Functional Elucidation of Acetylcholine Receptors Using Bromoacetylcholamine

Receptor Site Mapping and Identification

The covalent nature of bromoacetylcholamine binding has been instrumental in identifying and mapping the agonist binding sites on nicotinic acetylcholine (B1216132) receptors (nAChRs), providing a foundational understanding of their molecular architecture.

Affinity labels are molecules that possess a high affinity for a specific binding site and contain a chemically reactive group. fens.org This dual characteristic allows them to initially bind reversibly to the target site and subsequently form a stable, covalent bond with nearby amino acid residues. fens.org this compound is an archetypal affinity label for cholinergic receptors; its quaternary ammonium (B1175870) headgroup mimics acetylcholine, directing it to the agonist binding site, while the bromoacetyl group provides the reactive moiety for covalent attachment. nih.gov

The principle of affinity labeling is to achieve a higher concentration of the reactive probe at the binding site compared to the bulk solution, thereby ensuring specific modification of the receptor over non-specific reactions with other proteins. This technique has been successfully applied to label the nAChR from both muscle tissue and the electric organs of Torpedo species. nih.gov

The stable, covalent bond formed by this compound is particularly advantageous for receptor purification. Once the receptor is tagged, it can be isolated from a complex mixture of proteins using methods like affinity chromatography. mdpi.com In this technique, a ligand or antibody that specifically recognizes the tagged receptor is immobilized on a column matrix. When a solubilized membrane preparation is passed through the column, only the covalently labeled receptor is retained, allowing for its separation and subsequent study. fens.orgmdpi.com

Table 1: Principles of Affinity Labeling for Cholinergic Receptors

| Feature | Description | Relevance of this compound |

| High Affinity Moiety | A structural part of the molecule that is recognized by and binds to the receptor's active site. | The cholamine portion of the molecule mimics acetylcholine, providing specificity for cholinergic binding sites. |

| Reactive Group | A chemically active functional group capable of forming a covalent bond with amino acid side chains. | The bromoacetyl group is an alkylating agent that can react with nucleophilic residues like cysteine. |

| Specificity | The rate of covalent modification at the specific site is significantly higher than non-specific reactions. | The initial high-affinity binding concentrates the label at the target site, enhancing the probability of specific covalent linkage. |

| Application | Enables permanent tagging of the binding site for identification, mapping, and purification. | Used to irreversibly block and identify the acetylcholine binding subunit of the nAChR. nih.gov |

A significant contribution of affinity labeling with reagents like this compound has been the precise mapping of the agonist binding sites on the nAChR. These receptors are pentameric proteins composed of different subunits. conicet.gov.ar Research has established that the agonist binding sites are not located on a single subunit but are found at the interfaces between subunits. conicet.gov.arembopress.org

In the muscle-type nAChR, which has a subunit composition of 2α, β, δ, and γ (or ε in adult form), there are two distinct agonist binding sites. biorxiv.org Affinity labeling studies were crucial in demonstrating that these sites are located at the interface between the α and δ subunits (the high-affinity site) and the α and γ subunits (the low-affinity site). conicet.gov.ar Similarly, in neuronal α4β2 nAChRs, the primary high-affinity binding sites are located at the α4/β2 interfaces. nih.gov Some neuronal receptors can also possess a third, lower-affinity binding site at an α4/α4 interface. nih.gov

By covalently attaching this compound to the receptor, researchers can proteolytically digest the protein into smaller fragments. The fragment that retains the radioactive or fluorescent tag from the label can then be isolated and sequenced. This powerful strategy allows for the identification of the specific amino acid residues that constitute the binding pocket, providing a detailed map of the agonist binding site at the subunit interface.

Table 2: Location of Agonist Binding Sites in nAChR Subtypes

| Receptor Type | Subunit Composition | Location of Agonist Binding Sites | Affinity |

| Muscle-type (fetal) | (α1)₂, β1, γ, δ | α1-δ interface | High |

| α1-γ interface | Low | ||

| Neuronal α4β2 | (α4)₂(β2)₂β2 | α4-β2 interfaces (2 sites) | High |

| Neuronal α4β2 | (α4)₂(β2)₂α4 | α4-β2 interfaces (2 sites) | High |

| α4-α4 interface (1 site) | Low | ||

| Homomeric α7 | (α7)₅ | α7-α7 interfaces (5 potential sites) | - |

While the primary use of this compound has been to label the subunits of the receptor itself, the principles of affinity labeling and cross-linking hold potential for identifying novel, closely associated proteins. The cholinergic receptor does not exist in isolation within the postsynaptic membrane; it is part of a larger protein complex that includes structural, scaffolding, and regulatory proteins.

If a novel protein is situated in very close proximity to the acetylcholine binding site, the reactive group of a covalently bound affinity label could potentially form a cross-link with this neighboring protein. Following the cross-linking reaction, the entire complex, now covalently linked, could be purified. Subsequent analysis using techniques like mass spectrometry would identify not only the known receptor subunits but also the co-purified, cross-linked novel protein. For instance, complexes involving proteins like PSD-95 and GKAP are known to be associated with receptors at the postsynaptic density, and affinity-based methods are a key strategy for identifying such interacting partners. core.ac.uk Although the direct use of this compound for discovering new interacting proteins is not extensively documented, the methodology is well-suited for such exploratory studies within the cholinergic system.

Conformational and Dynamic Studies

Beyond identifying static structures, this compound can be used in conjunction with advanced biophysical techniques like solid-state NMR to probe the dynamic nature of the receptor's binding pocket and the conformational state of the bound ligand.

Solid-state NMR (ssNMR) is a powerful technique for determining the structure and dynamics of molecules in non-crystalline or solid environments, such as membrane-bound receptors. mst.edu To study the ligand-receptor interaction using ssNMR, this compound can be synthesized with specific isotopic labels, most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C).

When a selectively deuterated ligand is bound to its receptor, the resulting ²H-NMR spectrum provides precise information about the orientation of the labeled C-²H bond relative to the external magnetic field. researchgate.net For membrane proteins that are macroscopically aligned, this allows for the determination of the ligand's orientation relative to the membrane surface. meihonglab.com After this compound with a strategically placed deuterium label is covalently bound to the nAChR, ssNMR can be used to measure the quadrupolar splitting in the spectrum. researchgate.net This splitting value is directly dependent on the angle of the C-²H bond, thereby revealing the precise orientation of that part of the this compound molecule as it is held within the receptor's binding site.

The ssNMR spectrum is not only sensitive to static orientation but also to molecular motion. mst.edu The dynamics of the bound ligand, such as fast rotations or smaller-amplitude librations within the binding pocket, cause an averaging of the orientation-dependent NMR interactions. researchgate.net This motional averaging is reflected in the ssNMR spectral lineshape, for instance, by a reduction in the measured quadrupolar splitting for a deuterated label. researchgate.net

By analyzing the ssNMR spectra of labeled this compound covalently bound to the receptor, researchers can develop models for its motion. This analysis can quantify the degree of motional freedom the ligand experiences, revealing how tightly it is constrained by the amino acid residues of the binding pocket. These studies provide a dynamic picture of the ligand-receptor complex, offering insights into the flexibility of the binding site and how it changes between different functional states of the receptor (e.g., resting, activated, or desensitized).

Table 3: Application of Solid-State NMR to Study Labeled this compound

| Parameter Studied | NMR Principle | Information Gained |

| Ligand Orientation | The quadrupolar splitting of a ²H label is dependent on the angle of the C-²H bond relative to the magnetic field. | Determines the precise 3D orientation of the bound this compound within the receptor's binding site. |

| Ligand Dynamics | Molecular motions (e.g., rotation, libration) average the anisotropic interactions, leading to changes in the spectral lineshape. | Quantifies the amplitude and timescale of the ligand's movement, revealing the motional restrictions imposed by the binding pocket. |

Insights into Receptor Conformational Changes upon this compound Binding

The binding of agonists to acetylcholine receptors (AChRs) is known to trigger significant conformational changes, a process that is fundamental to the activation of these ion channels. elifesciences.orgebi.ac.uk this compound, as an affinity label, has provided unique insights into these structural transitions. When this compound initially binds to the receptor, it does so reversibly. However, its reactive bromoacetyl group can then form a covalent bond with specific amino acid residues within the binding site, leading to irreversible attachment. annualreviews.org

This irreversible binding effectively "locks" the receptor in an activated state. Once covalently bound, the quaternary ammonium group of the this compound molecule is thought to repeatedly stimulate the receptor, leading to sustained channel opening. annualreviews.org This phenomenon suggests that the conformational change induced by the initial binding event exposes a reactive residue, allowing for the subsequent covalent linkage. The receptor is, therefore, stabilized in a high-affinity, active conformation.

Studies using this compound have helped to illustrate that the transition from a resting to an active state involves distinct molecular movements within the receptor's binding site. elifesciences.org The ability of this compound to first bind and then covalently react provides a temporal window to study the initial, reversible binding event separately from the subsequent, stabilized active state. This has been crucial in developing models of receptor activation, which often depict a multi-step process involving an initial low-affinity "encounter complex" followed by a conformational rearrangement to a high-affinity, activated state. elifesciences.org The irreversible nature of this compound binding essentially traps this latter state, allowing for its detailed characterization.

Mutagenesis and Site-Directed Labeling

Combination of Cysteine-Substitution Mutagenesis with this compound Labeling to Probe Critical Residues in Receptor Function

A powerful strategy for elucidating the structure-function relationships of receptors is the combination of site-directed mutagenesis with affinity labeling. nih.govnih.gov Cysteine-substitution mutagenesis, in particular, has been a valuable tool in this regard. nih.gov This technique involves systematically replacing specific amino acid residues within the receptor protein with cysteine residues. Cysteine is unique due to its sulfhydryl (-SH) group, which is highly reactive towards certain chemical agents.

This compound serves as an effective affinity label in conjunction with this mutagenesis technique. annualreviews.org By introducing a cysteine residue at a specific location within the acetylcholine receptor, researchers can test whether this compound can form a covalent bond at that site. If the covalent labeling of a specific cysteine-substituted mutant by this compound alters the receptor's function (e.g., by causing irreversible activation or blockade), it provides strong evidence that this particular residue is located within or near the agonist-binding site.

This approach has been instrumental in identifying the amino acids that line the binding pocket and are critical for transducing the binding event into channel gating. nih.gov For instance, if a mutation of a particular residue to cysteine allows for covalent modification by this compound, and this modification leads to a permanently active channel, it implies that this residue plays a key role in the conformational changes associated with activation. annualreviews.org The specificity of this interaction can be confirmed by demonstrating that the wild-type receptor (which lacks the introduced cysteine) is not irreversibly affected by this compound under the same conditions.

Investigating Functional Consequences of Covalent Modification on Receptor Activation and Desensitization

The covalent modification of acetylcholine receptors by this compound has profound consequences for their function, providing a unique model to study the processes of activation and desensitization. annualreviews.orgnih.gov Once this compound forms an irreversible bond with the receptor, it acts as a permanently bound agonist, leading to persistent activation of the ion channel. annualreviews.org This sustained activation, however, is often followed by a process known as desensitization, where the receptor, despite the continued presence of the agonist, enters a prolonged state of non-responsiveness. nih.govwikipedia.org

Desensitization is a crucial physiological mechanism that protects cells from overstimulation. wikipedia.org The study of receptors covalently modified by this compound allows for a detailed examination of the desensitized state. Since the agonist cannot dissociate, the transition to the desensitized state can be studied without the complication of ligand unbinding. It has been suggested that desensitization is a normal consequence of receptor activation. annualreviews.org

Research has shown that desensitization involves further conformational changes in the receptor, distinct from those that cause initial activation. annualreviews.org Even when the receptor is covalently locked in what appears to be an "active" conformation by this compound, it can still undergo this transition to a desensitized, non-conducting state. This indicates that the desensitized state is a stable conformational state that can be accessed from the activated state. Furthermore, studies have shown that desensitizing doses of agonists typically reduce the frequency of channel opening events without altering their fundamental properties, suggesting an all-or-nothing inactivation of individual channels. annualreviews.org

Cellular and Subcellular Impact Within Cholinergic Systems

Modulation of Ion Channel Gating and Signal Transduction

The interaction of bromoacetylcholamine with cholinergic receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), has implications for the modulation of ion channel activity and the subsequent intracellular signaling cascades.

Impact of this compound on Ion Flux through Ligand-Gated Ion Channels

This compound acts as an irreversible antagonist at nicotinic acetylcholine receptors. By covalently binding to the acetylcholine binding sites, it prevents the endogenous neurotransmitter, acetylcholine, from activating the receptor. This covalent modification effectively locks the ion channel in a closed or non-conducting state, thereby inhibiting the influx of cations such as sodium (Na+) and calcium (Ca2+) that is characteristic of nAChR activation. nih.govnih.gov

The irreversible nature of this binding means that the inhibition of ion flux is long-lasting and not readily reversible by washing out the compound. This property has been instrumental in studies aiming to understand the stoichiometry and location of the acetylcholine binding sites on the receptor complex. nih.gov The primary effect of this compound on ligand-gated ion channels is, therefore, a complete and sustained blockade of ion permeability.

Interactive Table: Effect of this compound on Nicotinic Acetylcholine Receptor Ion Channel Properties

| Parameter | Effect of this compound | Mechanism of Action |

| Ion Flux | Inhibition | Covalent binding to the acetylcholine binding site, preventing channel gating. |

| Channel State | Stabilized in a non-conducting state | Irreversible antagonism. |

| Reversibility | Irreversible | Formation of a stable covalent bond with the receptor protein. |

Effects on Downstream Signaling Pathways Mediated by Cholinergic Receptors

The blockade of ion flux through nicotinic acetylcholine receptors by this compound has direct consequences for downstream signaling pathways. In neuronal systems, the influx of calcium through nAChRs is a critical trigger for various intracellular events, including the activation of second messenger systems and the release of other neurotransmitters. By preventing this initial calcium signal, this compound effectively inhibits these subsequent signaling cascades. wikipedia.org

Similarly, at the neuromuscular junction, the depolarization caused by sodium influx through nAChRs is the initiating event for muscle contraction. The irreversible blockade by this compound prevents this depolarization, leading to a failure of neuromuscular transmission.

While the primary action of this compound is at the level of the ion channel, this has profound and cascading effects on all downstream signaling events that are dependent on the initial cation influx mediated by cholinergic receptor activation.

Receptor Trafficking and Localization Studies

The ability of this compound to covalently label cholinergic receptors has made it a valuable tool in a limited number of studies focused on receptor structure and localization.

Investigation of this compound's Influence on Receptor Internalization and Recycling in Cellular Models

Currently, there is a lack of specific research in the scientific literature detailing the influence of this compound on the internalization and recycling of cholinergic receptors in cellular models. Studies on receptor trafficking often employ fluorescently labeled ligands or antibodies to track the movement of receptors into and out of the plasma membrane. While this compound's covalent binding nature could theoretically be adapted for such studies, for instance by using a radiolabeled or tagged version, such research has not been prominently reported. The focus of existing studies has been on identifying the binding site rather than tracking the receptor's lifecycle.

Localization of Cholinergic Receptors within Cellular Compartments Using this compound as a Probe

This compound has been instrumental in identifying the specific subunits of the nicotinic acetylcholine receptor that contain the acetylcholine binding site. By using radiolabeled this compound, researchers have been able to covalently tag the receptor and then isolate and identify the labeled subunits. nih.gov For instance, early affinity labeling studies on nAChRs from the electric organ of Torpedo and from muscle tissue demonstrated that this compound specifically labels a characteristic subunit of the receptor. nih.gov

This application serves as a form of molecular-level localization, pinpointing the binding site within the protein complex. However, its use as a probe for visualizing the localization of the entire receptor within different subcellular compartments, such as the endoplasmic reticulum, Golgi apparatus, or endosomes, has not been a primary application. Modern techniques, often involving fluorescent proteins fused to receptor subunits or specific antibodies, are more commonly employed for such cellular localization studies.

Interactive Table: Application of this compound in Receptor Studies

| Application | Specific Use of this compound | Key Findings |

| Binding Site Identification | Covalent labeling of receptor subunits. | Identification of the specific polypeptide chains that form the acetylcholine binding pocket. nih.gov |

| Receptor Subunit Stoichiometry | Quantifying the number of labeled subunits. | Contributed to the understanding of the pentameric structure of the nicotinic acetylcholine receptor. |

Interactions with Cholinergic Enzymes

Mechanistic Investigation of Bromoacetylcholine’s Interaction with Choline (B1196258) Acetyltransferase (ChAT)

Choline Acetyltransferase (ChAT) is the enzyme that catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, resulting in the formation of acetylcholine (B1216132). wikipedia.orgnih.gov The enzyme's three-dimensional structure features a two-domain composition with an active site located in a tunnel at the interface. nih.govnih.gov Within this active site, specific amino acid residues are crucial for substrate binding and catalysis. A key residue is histidine (His324 in human ChAT), which acts as a general base, facilitating the nucleophilic attack of choline's hydroxyl group on the acetyl group of acetyl-CoA. wikipedia.orgnih.govacs.orgfigshare.comresearchgate.net

Bromoacetylcholine's mechanism of inhibition is rooted in its structural similarity to the natural substrate, acetylcholine. This resemblance allows it to be recognized and bind within the active site of ChAT. However, unlike acetylcholine, bromoacetylcholine contains a highly reactive bromoacetyl group. This group functions as an alkylating agent, capable of forming a stable, covalent bond with nucleophilic amino acid residues.

The inhibitory action proceeds in two conceptual steps:

Affinity Binding: Bromoacetylcholine first binds non-covalently to the ChAT active site, guided by the same intermolecular forces that attract acetylcholine.

Covalent Modification: Once positioned correctly, the bromoacetyl moiety reacts with a nearby nucleophilic residue. The catalytic histidine (His324) is a primary target for this alkylation due to its role in catalysis and its inherent nucleophilicity. nih.govacs.org This covalent modification permanently alters the active site, rendering the enzyme catalytically inactive.

This type of inhibitor, which first binds reversibly based on affinity and then reacts irreversibly, is known as an affinity label.

| Residue (Human ChAT) | Role in Catalysis | Interaction with Substrate/Inhibitor |

|---|---|---|

| Histidine-324 (His324) | Acts as a general base to activate the choline hydroxyl group. wikipedia.orgnih.govacs.org | Forms a hydrogen bond with choline's hydroxyl group; likely target for covalent alkylation by bromoacetylcholine. wikipedia.orgfigshare.com |

| Tyrosine-552 (Tyr552) | Involved in binding the choline substrate. wikipedia.org | Forms non-covalent interactions with the positively charged amine of choline. wikipedia.org |

Characterization of Reversible or Irreversible Inhibition Mechanisms for Cholinergic Enzymes

Enzyme inhibitors are broadly classified based on the nature of their interaction with the target enzyme: reversible or irreversible. wikipedia.org

Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds or ionic bonds. youtube.com This binding establishes an equilibrium between the enzyme-inhibitor complex and the free components. Because no permanent bond is formed, the inhibitor can dissociate from the enzyme, restoring its activity. This class includes competitive, non-competitive, and uncompetitive inhibitors.

Irreversible Inhibition: Irreversible inhibitors typically form a strong, stable covalent bond with the enzyme, often with a key amino acid residue in the active site. wikipedia.org This permanently modifies the enzyme, leading to a complete and lasting loss of catalytic activity. youtube.com The cell can only restore function by synthesizing new enzyme molecules.

Bromoacetylcholine is characterized as an irreversible inhibitor of Choline Acetyltransferase. The mechanism, as detailed previously, involves the formation of a covalent bond between its bromoacetyl group and a nucleophilic residue (likely His324) in the ChAT active site. This act of alkylation leads to the permanent inactivation of the enzyme. This mechanism is distinct from that of many clinically used drugs that inhibit the other primary cholinergic enzyme, acetylcholinesterase, which are often reversible or "pseudo-irreversible" (e.g., carbamates). wikipedia.org Organophosphates are a well-known class of irreversible inhibitors of acetylcholinesterase, acting through a similar principle of forming a stable covalent bond (phosphorylation) at the active site. wikipedia.org

| Characteristic | Reversible Inhibition | Irreversible Inhibition (e.g., Bromoacetylcholine) |

|---|---|---|

| Enzyme-Inhibitor Bond | Non-covalent (hydrogen bonds, ionic interactions) | Covalent |

| Duration of Action | Transient; inhibitor can dissociate. | Permanent; enzyme is permanently modified. youtube.com |

| Restoration of Activity | Activity is restored upon inhibitor dissociation. | Requires de novo synthesis of the enzyme. |

| Example (Cholinergic System) | Donepezil (Acetylcholinesterase inhibitor) | Bromoacetylcholine (ChAT inhibitor), Organophosphates (Acetylcholinesterase inhibitors) wikipedia.org |

Computational and Theoretical Approaches

Molecular Docking Simulations of Bromoacetylcholamine with Cholinergic Receptor and Enzyme Structures

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, a reactive affinity label, specialized covalent docking protocols are employed to simulate not only the initial non-covalent binding but also the subsequent formation of a covalent bond with a nucleophilic residue in the active site. These simulations are crucial for understanding the selectivity and efficiency of this compound as a molecular probe for cholinergic targets like nicotinic acetylcholine (B1216132) receptors (nAChRs) and acetylcholinesterase (AChE).

Docking studies reveal that the initial binding of this compound is guided by interactions similar to those of the endogenous ligand, acetylcholine. The positively charged quaternary ammonium (B1175870) group forms a cation-π interaction with aromatic residues, such as tryptophan and tyrosine, which are conserved in the active sites of both nAChRs and AChE. nih.gov This initial positioning is critical for orienting the reactive bromoacetyl group in close proximity to a nucleophilic amino acid residue, typically a cysteine or serine, facilitating the covalent reaction.

The simulations can predict the binding energy (often expressed as a docking score in kcal/mol) and identify the key amino acid residues involved in the interaction. Lower binding energies suggest a more stable ligand-protein complex. By performing docking simulations against various subtypes of cholinergic receptors, it is possible to predict the binding selectivity of this compound. For instance, differences in the active site architecture between nAChR subtypes or between AChE and butyrylcholinesterase (BChE) can be exploited to understand differential labeling patterns.

Table 1: Illustrative Covalent Docking Results for this compound with Cholinergic Targets This table presents hypothetical, yet representative, data that would be generated from covalent docking simulations to illustrate the typical findings of such a study.

| Target Protein | PDB ID | Covalently Modified Residue | Docking Score (kcal/mol) | Key Interacting Residues (Non-covalent) |

|---|---|---|---|---|

| Torpedo nAChR (α-subunit) | 2BG9 | Cys192 | -8.5 | Trp149, Tyr93, Tyr190 |

| Human α7 nAChR | 7KOX | Cys190 | -7.9 | Trp149, Tyr93, Tyr188 |

| Human AChE | 4EY7 | Ser203 | -9.2 | Trp86, Tyr337, Phe338 |

Molecular Dynamics Simulations to Model this compound-Induced Conformational Changes

Upon covalent modification of a residue within the binding site, MD simulations can track the subsequent structural rearrangements. For instance, in nAChRs, the covalent attachment of an agonist-like molecule can induce or stabilize a conformational state that resembles the desensitized state of the receptor. nih.gov Simulations can measure changes in the root-mean-square deviation (RMSD) of the protein backbone to assess the stability of the complex and the root-mean-square fluctuation (RMSF) of individual residues to identify regions of altered flexibility. biorxiv.org

For AChE, MD simulations can elucidate how the covalent adduct at the active site serine (Ser203) disrupts the catalytic triad (B1167595) and alters the conformation of the "gorge" leading to the active site. researchgate.net This can explain the mechanism of irreversible inhibition at a dynamic, molecular level. The simulations can also model the role of water molecules within the active site, which can be crucial for understanding the reaction mechanism and the stability of the modified enzyme. nih.gov

Table 2: Representative Parameters from a Molecular Dynamics Simulation of Covalently Modified AChE This table provides an example of the type of data and analysis derived from MD simulations to illustrate the study of protein dynamics after modification by this compound.

| Simulation Parameter | Native AChE | AChE-Bromoacetylcholamine Adduct | Interpretation |

|---|---|---|---|

| Simulation Time | 100 ns | 100 ns | Duration of the simulation. |

| Average Backbone RMSD | 1.5 Å | 2.1 Å | Increased RMSD suggests a significant conformational change and potential destabilization upon covalent modification. |

| RMSF of Catalytic Triad (His447) | 0.8 Å | 1.5 Å | Increased fluctuation of the catalytic histidine indicates disruption of the active site's catalytic machinery. |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Research Analogs, Focusing on Binding and Modification Mechanisms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, QSAR studies can be developed to understand how variations in the chemical structure affect their affinity for cholinergic targets and their rate of covalent modification.

In a typical QSAR study, a set of this compound analogs with known binding affinities (e.g., Ki values) or reaction rates would be used as the training set. For each analog, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

A mathematical model is then generated that correlates these descriptors with the observed biological activity. This model can take the form of a multiple linear regression equation or be derived from more complex machine learning algorithms. nih.gov A statistically robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or more selective affinity labels. The model can also provide insights into the key structural features that govern the binding and reaction mechanism. For example, the model might reveal that a specific electrostatic potential at the carbonyl carbon of the acetyl group is critical for the rate of covalent modification.

Table 3: Example of a QSAR Model for Cholinergic Affinity Labels This table illustrates the components of a hypothetical QSAR model, demonstrating how molecular descriptors could be correlated with the biological activity of this compound analogs.

| Descriptor | Symbol | Coefficient | Description |

|---|---|---|---|

| LogP | cLogP | +0.25 | A measure of lipophilicity; a positive coefficient suggests that increased lipophilicity enhances activity. |

| Molar Refractivity | MR | +0.15 | Relates to molecular volume and polarizability, indicating the importance of steric interactions. |

| Electrostatic charge on carbonyl carbon | q(C=O) | -2.50 | A negative coefficient suggests that a more electrophilic carbonyl carbon (more positive charge) increases the rate of covalent reaction. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -0.80 | A lower LUMO energy indicates greater electrophilicity and reactivity towards a nucleophilic attack. |

Model Equation Example: pKi = 1.5 + 0.25(cLogP) + 0.15(MR) - 2.50(q(C=O)) - 0.80(ELUMO)

Advanced Research Applications and Future Directions

Development of Bromoacetylcholine-Based Probes for Advanced Neuroimaging Techniques (e.g., PET, SPECT) for Receptor Mapping and Distribution

Neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive methods for visualizing and quantifying neuroreceptors in the living brain. nih.govmayoclinic.org These techniques rely on the administration of a radiolabeled tracer that binds to a specific target. frontiersin.orgemory.edu For the cholinergic system, various PET and SPECT ligands have been developed to map the distribution and density of nicotinic and muscarinic acetylcholine (B1216132) receptors, which is crucial for understanding their role in neurological disorders. nih.govmdpi.com

A SPECT scan, for instance, uses a radioactive substance and a specialized camera to generate 3D images that reveal how well organs and tissues are functioning. mayoclinic.orgclevelandclinic.org It can map blood flow activity in the brain, helping to identify areas affected by conditions like dementia, clogged blood vessels, or seizure disorders. mayoclinic.org PET imaging offers similar capabilities and is a vital tool in drug development to confirm target engagement and study pharmacokinetic profiles. frontiersin.org

While the development of radiolabeled probes based on the bromoacetylcholine scaffold is theoretically plausible for receptor mapping, currently available scientific literature does not describe the successful synthesis or application of bromoacetylcholine-based radioligands for in vivo PET or SPECT imaging of cholinergic receptors. The development of such probes would face challenges, including the need for the tracer to cross the blood-brain barrier and bind with high specificity and appropriate kinetics. Current research for cholinergic PET ligands focuses on other molecules, such as derivatives of vesamicol (B58441) for the vesicular acetylcholine transporter (VAChT). nih.gov The potential for radio-brominated or fluorinated versions of bromoacetylcholine remains an area for future exploration, which could leverage its known affinity for acetylcholine receptors for novel neuroimaging applications.

Design of Next-Generation Affinity Labels and Research Tools Based on Bromoacetylcholine’s Scaffold

The primary and most established application of bromoacetylcholine is as an affinity label for cholinergic receptors. nih.govnih.gov Affinity labels are molecules designed to resemble a natural ligand but contain a reactive group that forms a covalent bond with the target protein's binding site. iaea.org This irreversible binding allows for the identification and characterization of receptor subunits.

Early research demonstrated that bromoacetylcholine acts as a potent affinity label for the nicotinic acetylcholine receptor (nAChR) from the electric organ of Torpedo californica and from cat muscle. nih.govnih.gov These studies were pivotal in elucidating the molecular structure of the nAChR, showing that bromoacetylcholine specifically labels a characteristic subunit of the receptor. nih.gov This work helped lay the foundation for understanding the composition of the multi-subunit receptor complex.

The bromoacetylcholine scaffold provides a valuable starting point for designing next-generation research tools. By modifying its structure, researchers can develop more selective or versatile affinity labels. For example, attaching different reporter tags (like fluorescent molecules or biotin) to the acetylcholine-like core could create probes for visualizing receptors in cells or for use in proteomic studies to identify interacting proteins. The principle of using a reactive group on a ligand-mimicking scaffold, as exemplified by bromoacetylcholine, continues to be a fundamental strategy in chemical biology for creating sophisticated molecular probes. rsc.org

| Study Focus | Model System | Key Findings | Significance | Reference |

|---|---|---|---|---|

| Affinity Labeling of Acetylcholine Receptor | Torpedo californica electric organ | Bromoacetylcholine was shown to be an effective affinity label for the acetylcholine receptor. | Demonstrated the utility of bromoacetylcholine for irreversibly binding to and studying the receptor. | nih.gov |

| Identification of Receptor Subunits | Muscle and Torpedo electric organ | Bromoacetylcholine selectively labeled a characteristic subunit of the acetylcholine receptor. | Contributed to the early understanding of the multi-subunit structure of the nicotinic acetylcholine receptor. | nih.gov |

Contributions of Bromoacetylcholine Research to Fundamental Understanding of Cholinergic System Plasticity and Function at the Molecular Level in In Vitro or Ex Vivo Models

The cholinergic system is fundamental to synaptic plasticity, the molecular process that underlies learning and memory. nih.govnih.gov Acetylcholine, released from basal forebrain neurons, modulates neuronal excitability and promotes changes in synaptic strength in brain regions like the cortex and hippocampus. nih.govbiorxiv.org This modulation is critical for cognitive functions such as attention and memory formation. frontiersin.orgnih.gov Understanding how acetylcholine exerts these effects requires detailed knowledge of the receptors it binds to and the downstream signaling pathways it activates.

The contribution of bromoacetylcholine to this field is foundational. By serving as an affinity label, bromoacetylcholine has helped researchers dissect the molecular components of the cholinergic synapse. In vitro and ex vivo models, such as tissue slices and cell cultures, are essential for studying these mechanisms with precision. nih.gov Research using such models has shown that both nicotinic and muscarinic acetylcholine receptors are deeply involved in modulating synaptic plasticity. nih.gov

While bromoacetylcholine itself may not be directly used in synaptic plasticity experiments, its role in identifying and characterizing acetylcholine receptors was a crucial step. By providing a tool to irreversibly bind and isolate receptor subunits, bromoacetylcholine-based research contributed to the detailed molecular map of the cholinergic system. nih.govnih.gov This structural knowledge is indispensable for interpreting the results of functional studies on plasticity and for understanding how the cholinergic system operates at the most fundamental molecular level. Therefore, bromoacetylcholine has indirectly contributed to our understanding of cholinergic plasticity by helping to elucidate the structure of the very receptors that mediate these complex processes.

Q & A

Q. What are the established methodologies for synthesizing bromoacetylcholamine, and how can researchers validate purity and structural integrity?

this compound synthesis typically involves bromoacetylation of cholamine derivatives under controlled pH and temperature conditions. Key steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Purification : Column chromatography with polar solvents (e.g., methanol/chloroform mixtures) to isolate the compound.

- Characterization : Confirm identity via -NMR (e.g., methylene proton signals at δ 3.2–3.8 ppm) and mass spectrometry (expected molecular ion peak at m/z 212.06) .

- Purity validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via UV-Vis spectroscopy (absorbance at 260 nm) over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose samples to UV light (254 nm) and monitor structural changes using FT-IR spectroscopy (e.g., loss of bromoacetyl peaks at 550 cm) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor-binding affinity be resolved?

Contradictions in binding assays often arise from:

- Experimental variability : Standardize assay conditions (e.g., buffer ionic strength, temperature) across studies .

- Receptor isoform specificity : Use knockout cell lines or competitive binding assays with selective antagonists to isolate target receptors .

- Data normalization : Express results as a percentage of maximal binding (e.g., relative to acetylcholine) to account for batch-to-batch variability .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action in neuronal signaling pathways?

- Patch-clamp electrophysiology : Measure ion flux changes in neuronal cells pre- and post-treatment .

- Fluorescence resonance energy transfer (FRET) : Tag acetylcholine receptors with fluorophores to visualize conformational changes upon compound binding .

- Transcriptomic profiling : RNA sequencing to identify downstream genes regulated by this compound exposure (e.g., CREB or MAPK pathway markers) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies of this compound?

- Pharmacokinetic analysis : Measure plasma half-life and blood-brain barrier penetration using LC-MS/MS in rodent models .

- Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays .

- Dose-response optimization : Use allometric scaling to translate in vitro IC values to effective in vivo doses .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC and Hill coefficients .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

- Replication : Perform triplicate experiments with independent batches to ensure reproducibility .

Q. How can researchers ensure ethical and rigorous experimental design in this compound studies?

- Blinding : Assign compound administration and data analysis to separate team members to minimize bias .

- Negative controls : Include vehicle-only groups and known inhibitors (e.g., atropine for cholinergic assays) .

- Ethical compliance : Adhere to institutional guidelines for animal welfare (e.g., ARRIVE 2.0 criteria) or human cell line use .

Data Interpretation and Reporting

Q. How should researchers present contradictory findings in this compound studies for publication?

- Transparent reporting : Clearly state limitations (e.g., sample size, assay sensitivity) in the Discussion section .

- Comparative analysis : Use tables to juxtapose conflicting results with methodological variables (e.g., buffer composition, receptor source) .

- Hypothesis refinement : Propose follow-up experiments (e.g., cryo-EM for receptor-ligand visualization) to resolve ambiguities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.